1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18532638
InChI: InChI=1S/C14H18O2/c1-2-15-13-7-5-11-16-14-8-4-3-6-12(14)9-10-13/h3-4,6-8H,2,5,9-11H2,1H3/b13-7+
SMILES:
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)

CAS No.:

Cat. No.: VC18532638

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) -

Specification

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name (4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine
Standard InChI InChI=1S/C14H18O2/c1-2-15-13-7-5-11-16-14-8-4-3-6-12(14)9-10-13/h3-4,6-8H,2,5,9-11H2,1H3/b13-7+
Standard InChI Key QDZYEPSZSVBVTR-NTUHNPAUSA-N
Isomeric SMILES CCO/C/1=C/CCOC2=CC=CC=C2CC1
Canonical SMILES CCOC1=CCCOC2=CC=CC=C2CC1

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine, reflects its fused bicyclic system comprising a benzene ring and a partially saturated oxazine moiety. Key structural features include:

  • Ethoxy group (-OCH₂CH₃) at position 5, which influences electronic properties and reactivity.

  • Tetrahydro-2,3,6,7-hydrogenation reducing ring strain and enhancing stability.

  • (4E) stereochemistry, indicating the spatial arrangement of substituents around the double bond.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₈O₂
Molecular Weight218.29 g/mol
CAS Number346620-79-9
IUPAC Name(4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine
SMILESCCOC1=CCCOC2=CC=CC=C2CC1
InChI KeyQDZYEPSZSVBVTR-NTUHNPAUSA-N

The ethoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution reactions to specific positions on the aromatic ring. The tetrahydro configuration introduces conformational flexibility, enabling interactions with biological targets .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) involves multi-step organic reactions, typically starting with condensation between carvone and phenolic derivatives under acidic conditions . A representative pathway includes:

  • Condensation: Carvone reacts with olivetol (a dihydroxybenzene derivative) in the presence of phosphorus oxychloride to form a bicyclic ketone intermediate.

  • Reduction: The ketone intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

  • Functionalization: Etherification with ethyl bromide introduces the ethoxy group at position 5.

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): Used to confirm regioselectivity and stereochemistry. For example, the ethyl group’s protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm).

  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by separating synthetic byproducts.

  • Mass Spectrometry: Molecular ion peak at m/z 218.29 confirms the molecular weight.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its ethoxy group and unsaturated oxazine ring:

  • Nucleophilic Substitution: The ethoxy group can act as a leaving group in SN2 reactions, enabling substitution with amines or thiols.

  • Electrophilic Aromatic Substitution (EAS): Electron-rich aromatic ring undergoes nitration or sulfonation at positions ortho and para to the ethoxy group.

  • Hydrogenation: Further saturation of the oxazine ring is achievable via catalytic hydrogenation, altering physicochemical properties .

Table 2: Comparative Reactivity of Benzoxonin Derivatives

DerivativeReactivity ProfileKey Reactions
1-Benzoxonin (Parent)Moderate EAS activityNitration, sulfonation
5-Methoxy analogEnhanced electron densityFaster halogenation
Fully saturated analogReduced ring strainResistant to oxidation

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing sEH inhibitors. For example, replacing the ethoxy group with a trifluoromethyl moiety improved metabolic stability in microsomal assays (t₁/₂ > 60 minutes vs. 12 minutes for ethoxy) .

Chemical Probes

Comparison with Structurally Related Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesBiological Activity
1-Benzoxonin (Target)C₁₄H₁₈O₂Ethoxy, tetrahydrosEH inhibition (predicted)
Benzohomoadamantane ureaC₂₀H₂₅N₂O₃Adamantane coresEH IC₅₀ = 0.8 nM
4-MethoxyphenolC₇H₈O₂Simple phenolicAntioxidant

The benzoxonin core offers a balance between rigidity and flexibility, making it superior to simpler phenolics in target binding .

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